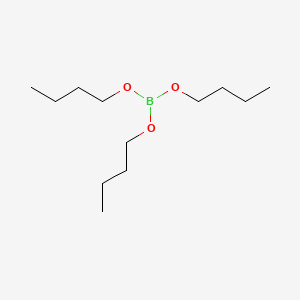
ホウ酸トリブチル
概要
説明
Tributyl borate is an organoboron compound with the chemical formula C12H27BO3. It is commonly used as a reagent in organic synthesis, particularly for the preparation of boronic acid derivatives, which are essential in various coupling reactions . This compound is also known for its role as a catalyst in several organic reactions .
科学的研究の応用
Tributyl borate has a wide range of applications in scientific research:
Biology and Medicine: While its direct applications in biology and medicine are limited, the derivatives synthesized using tributyl borate can have significant biological activities and potential therapeutic uses.
Industry: Tributyl borate is employed as a catalyst in various industrial processes, including the transesterification of esters and the synthesis of dihydropyrimidinone derivatives via the Biginelli reaction.
作用機序
Target of Action
Tributyl borate is an organoboron compound . It is often used as a reagent in organic synthesis for the preparation of various boronic acid derivatives . These derivatives are widely used in Suzuki coupling reactions in the synthesis of biaryls and other organic molecules . Therefore, the primary targets of tributyl borate are the molecules that undergo these reactions.
Mode of Action
Tributyl borate interacts with its targets through a process known as esterification . In this process, tributyl borate acts as a catalyst in the synthesis of dihydropyrimidinone derivatives via the Biginelli reaction . It can also act as a boron oxide source to prepare carbon nanotube-B2O3 nanocomposite by solvothermal method .
Biochemical Pathways
It is known that tributyl borate plays a crucial role in the suzuki coupling reactions, which are key in the synthesis of biaryls and other organic molecules . The downstream effects of these reactions can vary widely depending on the specific molecules being synthesized.
Pharmacokinetics
It is known that tributyl borate is a liquid at room temperature with a density of 0853 g/mL . Its boiling point is between 114-115 °C/12 mmHg
Result of Action
The molecular and cellular effects of tributyl borate’s action largely depend on the specific reactions it is involved in. For instance, when used as a catalyst in the synthesis of dihydropyrimidinone derivatives via the Biginelli reaction, it facilitates the formation of these derivatives . When used as a boron oxide source to prepare carbon nanotube-B2O3 nanocomposite, it contributes to the formation of this nanocomposite .
Action Environment
The action, efficacy, and stability of tributyl borate can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of water, as it rapidly decomposes when it comes into contact with water . Additionally, its efficacy as a catalyst in certain reactions can be influenced by temperature
生化学分析
Cellular Effects
It has been shown to enhance the interfacial stability of a LiNi0.5Mn1.5O4 cathode/electrolyte at 5 V and 55 °C
Molecular Mechanism
It is known to improve the electrochemical performance at 5 V and 55 °C by preferentially oxidizing on the LiNi0.5Mn1.5O4 surface
Temporal Effects in Laboratory Settings
Tributyl borate has been shown to maintain a discharge capacity of 99.4 mAh g–1 at the 50th cycle at 55 °C . This suggests that it has a stable effect over time in laboratory settings.
準備方法
Synthetic Routes and Reaction Conditions: Tributyl borate is typically synthesized through the esterification of boric acid with n-butyl alcohol. The reaction involves adding boric acid and n-butyl alcohol into a reactor, followed by the addition of n-butyl alcohol as a water-carrying agent. The reaction is carried out under conditions that facilitate the removal of water to drive the esterification to completion .
Industrial Production Methods: In industrial settings, the preparation of tributyl borate involves similar esterification processes. The reaction mixture is subjected to fractional distillation under reduced pressure to purify the product. The use of n-butyl alcohol as both the reactant and the water-carrying agent enhances the efficiency of the process and minimizes the use of toxic solvents .
化学反応の分析
Types of Reactions: Tributyl borate undergoes various chemical reactions, including hydrolysis, oxidation, and transesterification.
Common Reagents and Conditions:
Hydrolysis: In the presence of water, tributyl borate hydrolyzes to form boric acid and n-butyl alcohol.
Transesterification: This reaction involves the exchange of the butyl groups with other alcohols, facilitated by catalysts such as acids or bases.
Major Products: The primary products of these reactions include boric acid, n-butyl alcohol, and various boron-containing compounds depending on the specific reaction conditions .
類似化合物との比較
- Trimethyl borate
- Triethyl borate
- Triisopropyl borate
- Tri-tert-butyl borate
Comparison: Tributyl borate is unique among these compounds due to its specific reactivity and the stability of its butyl groups. While trimethyl and triethyl borates are more volatile and less stable, tributyl borate offers a balance of reactivity and stability, making it suitable for a broader range of applications . Triisopropyl and tri-tert-butyl borates, on the other hand, have bulkier groups that can hinder their reactivity in certain reactions .
特性
IUPAC Name |
tributyl borate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27BO3/c1-4-7-10-14-13(15-11-8-5-2)16-12-9-6-3/h4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQXXHMEBUOXRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OCCCC)(OCCCC)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27BO3 | |
| Record name | TRIBUTYL BORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21146 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9026184 | |
| Record name | Tributyl borate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9026184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tributyl borate is a water-white liquid. (NTP, 1992), Liquid, Colorless liquid; [HSDB] | |
| Record name | TRIBUTYL BORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21146 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Boric acid (H3BO3), tributyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tributyl borate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7513 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
446 to 448 °F at 760 mmHg (NTP, 1992), 234 °C | |
| Record name | TRIBUTYL BORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21146 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TRIBUTYL BORATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4271 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
200 °F (open cup) | |
| Record name | TRIBUTYL BORATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4271 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Decomposes (NTP, 1992), Soluble in ethanol, benzene; very soluble in ethyl ether, methanol, Miscible with common organic liquids | |
| Record name | TRIBUTYL BORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21146 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TRIBUTYL BORATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4271 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.8567 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8567 g/cu cm at 20 °C | |
| Record name | TRIBUTYL BORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21146 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TRIBUTYL BORATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4271 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
7.95 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 7.94 (Air = 1) | |
| Record name | TRIBUTYL BORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21146 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TRIBUTYL BORATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4271 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.52 [mmHg], 0.526 mm Hg at 25 °C | |
| Record name | Tributyl borate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7513 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | TRIBUTYL BORATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4271 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Water-white liquid, Colorless, mobile, moisture sensitive liquid | |
CAS No. |
688-74-4 | |
| Record name | TRIBUTYL BORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21146 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tributyl borate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=688-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tributyl borate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000688744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRIBUTYL BORATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=779 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Boric acid (H3BO3), tributyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tributyl borate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9026184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tributyl borate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.643 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIBUTYL BORATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3UQ8D0UED | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRIBUTYL BORATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4271 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
less than -94 °F (NTP, 1992), Freezing point below -70 °C | |
| Record name | TRIBUTYL BORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21146 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TRIBUTYL BORATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4271 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and structure of tributyl borate?
A1: Tributyl borate (CAS Number: 688-74-4) has the molecular formula C12H27BO3. Its molecular weight is 230.16 g/mol. Structurally, it consists of a central boron atom bonded to three butoxy groups (–OC4H9).
Q2: What spectroscopic techniques are used to characterize tributyl borate?
A2: Common techniques include:
- Fourier Transform Infrared Spectroscopy (FTIR): Identifies functional groups and confirms the presence of B–O bonds. [, , , , , ]
- Nuclear Magnetic Resonance (NMR): Elucidates the structure and purity, particularly 1H NMR and 13C NMR. [, , , ]
- Mass Spectrometry: Determines the molecular weight and fragmentation pattern, providing insights into the structure. [, ]
Q3: How stable is tributyl borate under different conditions?
A3: Tributyl borate is susceptible to hydrolysis in the presence of water, forming boric acid and butanol. [, ] Its stability is generally higher under anhydrous and inert conditions.
Q4: What materials are compatible with tributyl borate?
A4: Compatibility depends on the specific application. Tributyl borate is often used with:
- Organic solvents: Such as dimethylbenzene, toluene, and ethers. [, , ]
- Inorganic materials: Like silica, titania, and some metal oxides, particularly in sol-gel processes. [, , ]
Q5: How is tributyl borate used as a catalyst in organic synthesis?
A5: Tributyl borate is employed in various reactions, including:
- Esterification: Facilitates the formation of esters from carboxylic acids and alcohols. [, , , ]
- Biginelli Reaction: Acts as a Lewis acid catalyst in the synthesis of dihydropyrimidinones. []
Q6: What are the advantages of using tributyl borate as a catalyst?
A6:
- Mild Reaction Conditions: Enables reactions to proceed under milder conditions compared to some traditional catalysts. [, , ]
- Ease of Handling: It is relatively easy to handle and remove from reaction mixtures. [, ]
- Environmentally Benign: Boric acid, a by-product of some reactions, is relatively environmentally friendly and can be recycled. [, ]
Q7: How is tributyl borate utilized in the synthesis of advanced materials?
A7: Key applications include:
- Sol-gel Processing: Serves as a precursor for boron oxide (B2O3) in the synthesis of borosilicate glasses and ceramics. [, , ]
- Preparation of Borate Esters: Used to synthesize other borate esters with specific properties. [, ]
- Doping Agent: Introduces boron into materials like silicon carbide (SiC) to modify their properties. [, ]
Q8: What safety precautions should be taken when handling tributyl borate?
A8: Tributyl borate is flammable and should be handled with care:
Q9: Are there any other notable applications of tributyl borate?
A9: Yes, emerging research focuses on:
- Flame Retardants: Incorporating tributyl borate or its derivatives into polymers to enhance flame retardancy. []
- Electrolyte Additives: Investigating its potential as an additive to improve the performance of lithium-ion batteries. []
- Neutron Detection: Used in the development of novel neutron detectors as an alternative to Helium-3. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1,3,4-Oxadiazole, 2-methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl]-](/img/structure/B1682947.png)









